molecular formula C17H17ClN2OS B12680862 Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- CAS No. 178870-37-6

Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)-

Cat. No.: B12680862
CAS No.: 178870-37-6
M. Wt: 332.8 g/mol
InChI Key: IODWBGZDSUEGJP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenecarbothioamide core, substituted with a 4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with isopropylamine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with thiophosgene to yield the desired benzenecarbothioamide derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or imino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or base conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chlorantraniliprole: Another compound with a similar structure, known for its insecticidal properties.

    Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents, used in various pharmaceutical applications.

Uniqueness

Benzenecarbothioamide, N-(4-chloro-3-(((1-methylethoxy)imino)methyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

178870-37-6

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]benzenecarbothioamide

InChI

InChI=1S/C17H17ClN2OS/c1-12(2)21-19-11-14-10-15(8-9-16(14)18)20-17(22)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,22)/b19-11+

InChI Key

IODWBGZDSUEGJP-YBFXNURJSA-N

Isomeric SMILES

CC(C)O/N=C/C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl

Canonical SMILES

CC(C)ON=CC1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.